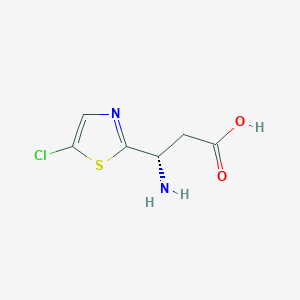
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group and a chloro-substituted thiazole ring attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-chloro-2-aminothiazole with a suitable α-bromo acid derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the α-bromo acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, solvent, and catalyst selection, are crucial to ensure high efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of the corresponding thiazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrothiazole derivatives, while substitution of the chloro group with an amine can produce aminothiazole derivatives.
科学研究应用
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structural features are leveraged to design novel compounds with improved efficacy and safety profiles.
作用机制
The mechanism of action of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may inhibit the activity of certain enzymes or receptors by forming stable complexes, thereby modulating biological processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar propanoic acid moiety but differ in the heterocyclic ring structure.
1,3,5-triazine aminobenzoic acid derivatives: These compounds have a triazine ring instead of a thiazole ring and exhibit different biological activities.
Uniqueness
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H7ClN2O2S |
|---|---|
分子量 |
206.65 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1 |
InChI 键 |
KMXMYFJSEFCQNU-VKHMYHEASA-N |
手性 SMILES |
C1=C(SC(=N1)[C@H](CC(=O)O)N)Cl |
规范 SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



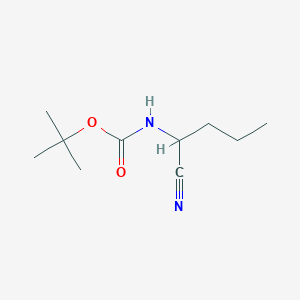

![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
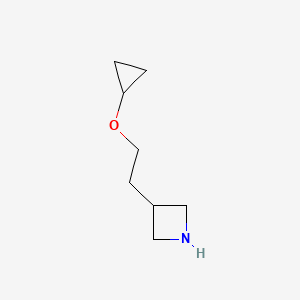
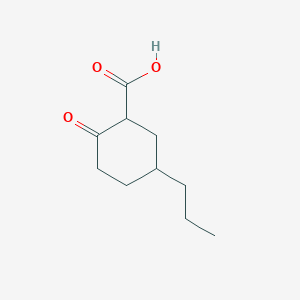
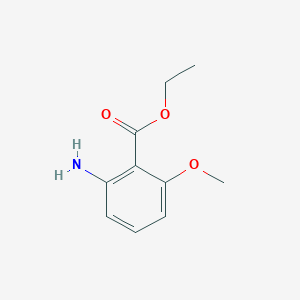
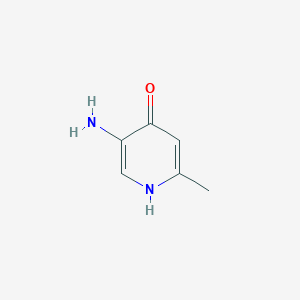
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
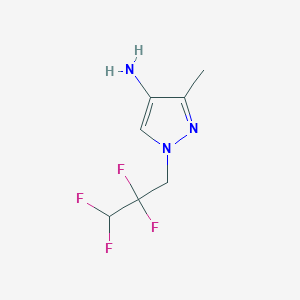
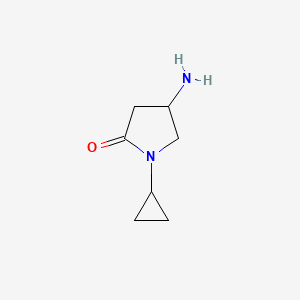

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
